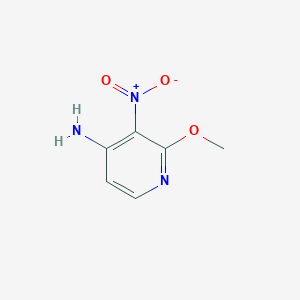

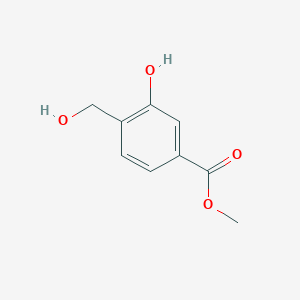

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

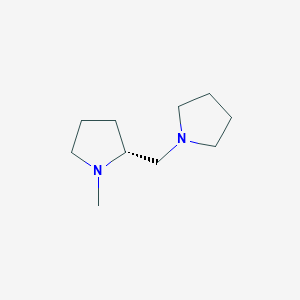

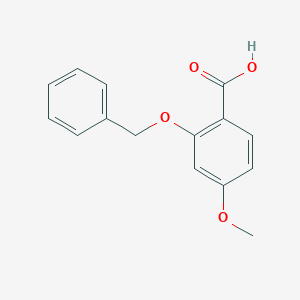

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide, commonly referred to as 4-AP, is a powerful and versatile compound used in many scientific studies and lab experiments. It is a synthetic amide that acts as an agonist of the nicotinic acetylcholine receptor (nAChR), and is widely used as a research tool to study the effects of nAChR activation on physiological and biochemical processes. 4-AP has been studied extensively in the last few decades, and is used in many areas of scientific research, including neurobiology, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Glucocorticoid Receptor Modulation

A study by Yang et al. (2010) explored 2,2-dimethyl-3,3-diphenyl-propanamides as novel glucocorticoid receptor modulators. They found that certain derivatives demonstrated good agonist activity in GR-mediated transrepression assays and reduced activity in transactivation assays. Some compounds showed anti-inflammatory activity comparable to prednisolone with decreased side effects (Yang et al., 2010).

Antibacterial Activity

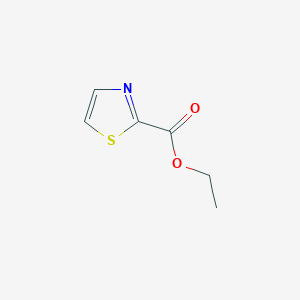

Tumosienė et al. (2012) synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, which exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Cytotoxic Evaluation

A study by Gomez-Monterrey et al. (2011) investigated the cytotoxicity and topoisomerase II inhibitory activity of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione. Some derivatives were effective against cell lines resistant to doxorubicin, with the potential for modulating small heat shock proteins and cardiotoxic effects (Gomez-Monterrey et al., 2011).

Herbicidal Activity

Liu and Shi (2014) reported on the synthesis and herbicidal activity of 2-Aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings, with some compounds displaying moderate to good selective herbicidal activity against certain plant species (Liu & Shi, 2014).

Anticonvulsant Activity

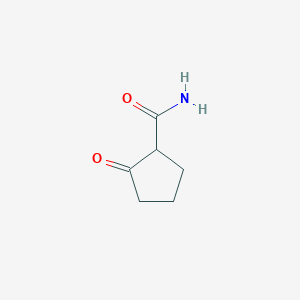

Kamiński et al. (2015) synthesized hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showing broad spectra of activity in preclinical seizure models. Some compounds demonstrated high protection without impairing motor coordination (Kamiński et al., 2015).

Muscle Relaxant and Anticonvulsant Properties

Tatee et al. (1986) evaluated N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives for muscle relaxant and anticonvulsant activities, identifying compounds with high potency and selectivity (Tatee et al., 1986).

Propriétés

IUPAC Name |

N-(4-aminophenyl)-2-(2,5-dimethylphenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-4-5-12(2)16(10-11)21-13(3)17(20)19-15-8-6-14(18)7-9-15/h4-10,13H,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWPENVVULRXDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318082.png)

![3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318084.png)